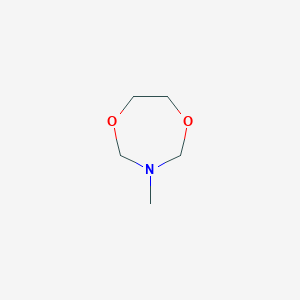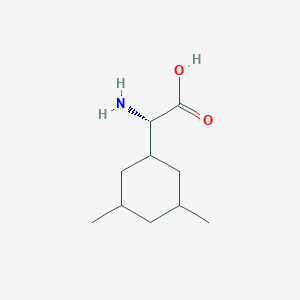
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, and an amino group attached to the second carbon of the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid typically involves several steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Continuous Flow Synthesis: Utilizing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.
Pathway Modulation: Affecting metabolic or signaling pathways, resulting in physiological changes.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of an amino group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChIキー |
OKQUKSPXMZEXSM-BCZLUZIISA-N |
異性体SMILES |
CC1CC(CC(C1)[C@@H](C(=O)O)N)C |
正規SMILES |
CC1CC(CC(C1)C(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


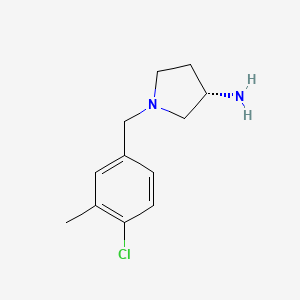
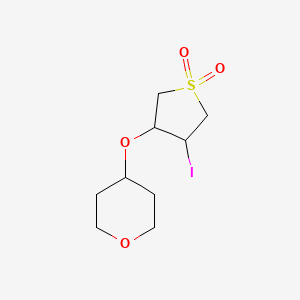
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
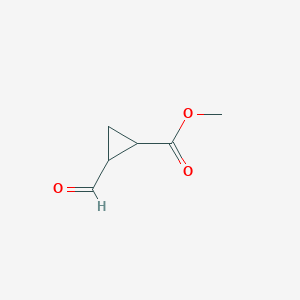
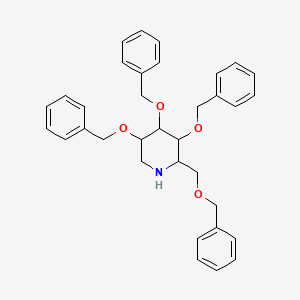
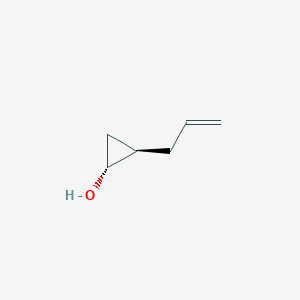
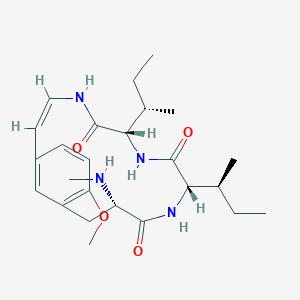

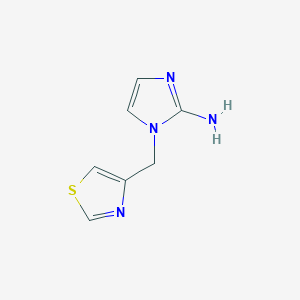
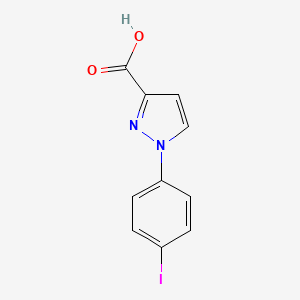
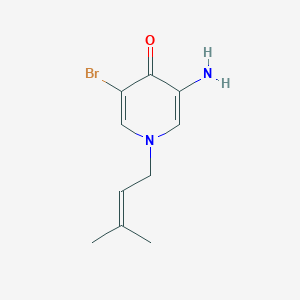
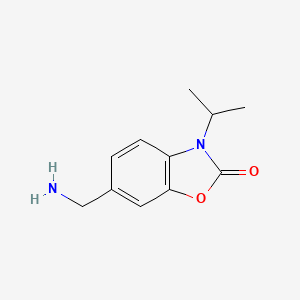
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)
